molecular formula C23H26N2O4S B14921233 1-(2,3-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(2,3-Dimethoxybenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B14921233
M. Wt: 426.5 g/mol
InChI Key: JIBRFIWMISIGSX-UHFFFAOYSA-N
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Description

1-(2,3-DIMETHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-DIMETHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves the following steps:

    Formation of the piperazine core: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Introduction of the 2,3-dimethoxybenzyl group: This step involves the alkylation of the piperazine core with 2,3-dimethoxybenzyl chloride under basic conditions.

    Sulfonylation with 2-naphthylsulfonyl chloride: The final step involves the reaction of the intermediate with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-DIMETHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzyl and naphthyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Various halides or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the sulfonyl group would yield a sulfide.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential use in drug development for its biological activity.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of 1-(2,3-DIMETHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The methoxy and sulfonyl groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-DIMETHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE: can be compared with other piperazine derivatives such as:

Uniqueness

The uniqueness of 1-(2,3-DIMETHOXYBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other piperazine derivatives.

Properties

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C23H26N2O4S/c1-28-22-9-5-8-20(23(22)29-2)17-24-12-14-25(15-13-24)30(26,27)21-11-10-18-6-3-4-7-19(18)16-21/h3-11,16H,12-15,17H2,1-2H3

InChI Key

JIBRFIWMISIGSX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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